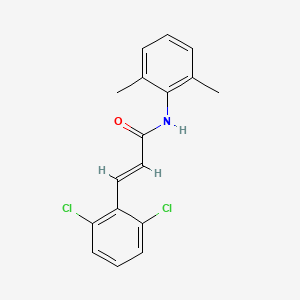![molecular formula C20H22N4O3 B14926960 6-cyclopropyl-N-(2,3-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926960.png)
6-cyclopropyl-N-(2,3-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-CYCLOPROPYL-N~4~-(2,3-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethoxyphenyl group, and a pyrazolopyridine core
Métodos De Preparación
The synthesis of 6-CYCLOPROPYL-N~4~-(2,3-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using reagents such as diazomethane.
Attachment of the dimethoxyphenyl group: This can be done through coupling reactions, such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
6-CYCLOPROPYL-N~4~-(2,3-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
6-CYCLOPROPYL-N~4~-(2,3-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Research: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 6-CYCLOPROPYL-N~4~-(2,3-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparación Con Compuestos Similares
6-CYCLOPROPYL-N~4~-(2,3-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Indole derivatives: These compounds also possess a heterocyclic core and exhibit diverse biological activities.
Pyrazole derivatives: Similar to the compound , pyrazole derivatives are known for their wide range of applications in medicinal chemistry.
The uniqueness of 6-CYCLOPROPYL-N~4~-(2,3-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H22N4O3 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
6-cyclopropyl-N-(2,3-dimethoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H22N4O3/c1-11-17-13(10-15(12-8-9-12)21-19(17)24(2)23-11)20(25)22-14-6-5-7-16(26-3)18(14)27-4/h5-7,10,12H,8-9H2,1-4H3,(H,22,25) |
Clave InChI |
MPHVYCURNZVCBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=C(C(=CC=C4)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14926890.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-(propan-2-yloxy)propyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B14926898.png)
![6-cyclopropyl-N-[4-(4-methylpiperazin-1-yl)benzyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926901.png)
![3,6-dicyclopropyl-N-hexyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926905.png)
![1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14926911.png)
![(2Z)-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one](/img/structure/B14926912.png)
![1-ethyl-4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14926919.png)
![4-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14926923.png)
![Ethyl 4-carbamoyl-5-({[2-(3,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate](/img/structure/B14926925.png)
![(2Z)-2-(4-methyl-1,3-thiazol-2-yl)-3-[5-(phenoxymethyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14926932.png)
![2-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]phthalazin-1(2H)-one](/img/structure/B14926937.png)
![3,5-bis(4-bromophenyl)-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14926953.png)

![2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B14926964.png)
